
N-Acetylornithine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylornithine-d2 is a deuterated form of N-Acetylornithine, a non-proteinogenic amino acid. This compound is an intermediate in the biosynthesis of arginine and polyamines, which are crucial for various biological processes. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetylornithine can be synthesized from L-ornithine and 4-nitrophenyl acetate. The process involves dissolving L-ornithine monohydrochloride in water, adjusting the pH to 11 with sodium hydroxide, and then adding 4-nitrophenyl acetate. The mixture is stirred to produce N-Acetylornithine .
Industrial Production Methods
Industrial production methods for N-Acetylornithine-d2 are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory preparation, with additional purification and quality control measures to ensure the deuterium labeling is consistent and the product is of high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylornithine-d2 undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of N-Acetylornithine into ornithine and acetic acid.
Aminotransferase Reactions: N-Acetylornithine aminotransferase catalyzes the reversible conversion of N-Acetylornithine to N-Acetylglutamate-5-semialdehyde.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an enzyme such as N-Acetylornithine deacetylase.
Aminotransferase Reactions: Requires pyridoxal phosphate (PLP) as a cofactor.
Major Products Formed
Hydrolysis: Produces ornithine and acetic acid.
Aminotransferase Reactions: Produces N-Acetylglutamate-5-semialdehyde.
Aplicaciones Científicas De Investigación
N-Acetylornithine-d2 is used in various scientific research applications, including:
Metabolic Pathway Studies: Used to trace and study the arginine biosynthesis pathway.
Enzyme Mechanism Studies: Helps in understanding the catalytic mechanisms of enzymes like N-Acetylornithine aminotransferase.
Medical Research: Investigated for its role in renal function and its potential implications in chronic kidney disease.
Plant Biology: Studied for its role in plant defense mechanisms and response to stress.
Mecanismo De Acción
N-Acetylornithine-d2 exerts its effects primarily through its role in the arginine biosynthesis pathway. It is converted to N-Acetylglutamate-5-semialdehyde by N-Acetylornithine aminotransferase, with pyridoxal phosphate as a cofactor . This conversion is a key step in the production of arginine, which is essential for protein synthesis and other metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglutamate: Another intermediate in the arginine biosynthesis pathway.
N-Acetylserine: Involved in cysteine biosynthesis.
N-Acetyl-L-phenylalanine: A derivative of phenylalanine.
Uniqueness
N-Acetylornithine-d2 is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying enzyme mechanisms. The stable isotope labeling provides a distinct advantage in research applications, allowing for more precise and accurate measurements.
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2 |
Clave InChI |
JRLGPAXAGHMNOL-JRHBLRTESA-N |
SMILES isomérico |
[2H]C([2H])(CC[C@@H](C(=O)O)NC(=O)C)N |
SMILES canónico |
CC(=O)NC(CCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


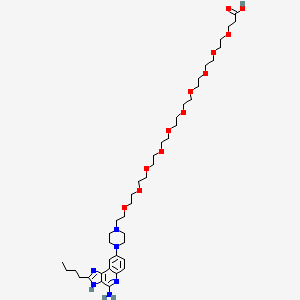
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
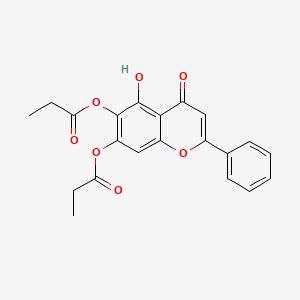



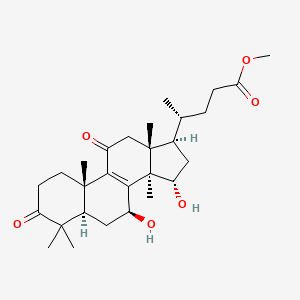

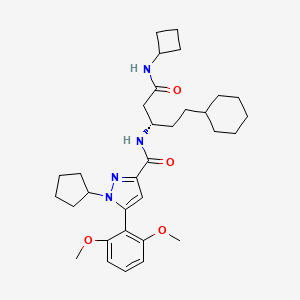


![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
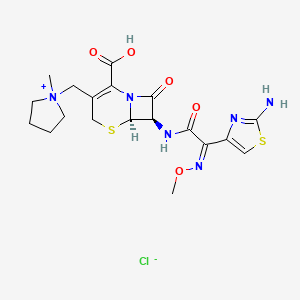
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
